molecular formula C15H20FNO2S B2790284 2-(4-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide CAS No. 2034587-39-6

2-(4-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide

Cat. No.: B2790284
CAS No.: 2034587-39-6
M. Wt: 297.39
InChI Key: DOUOYNTVDOGDSD-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide is a synthetic organic compound that features a fluorophenyl group and a methoxytetrahydrothiopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 4-fluoroaniline, undergoes acylation to form 4-fluoroacetanilide.

    Introduction of the Methoxytetrahydrothiopyran Group: The 4-fluoroacetanilide is then reacted with a suitable thiopyran derivative under specific conditions to introduce the methoxytetrahydrothiopyran group.

    Final Coupling Reaction: The intermediate is then coupled with an acetamide derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxytetrahydrothiopyran moiety.

    Reduction: Reduction reactions may target the acetamide group or the fluorophenyl ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of specific diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide
  • 2-(4-bromophenyl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide

Uniqueness

2-(4-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2S/c1-19-15(6-8-20-9-7-15)11-17-14(18)10-12-2-4-13(16)5-3-12/h2-5H,6-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUOYNTVDOGDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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